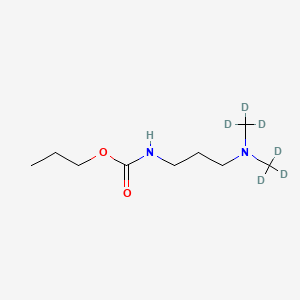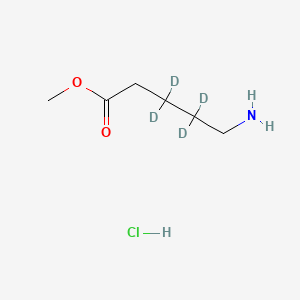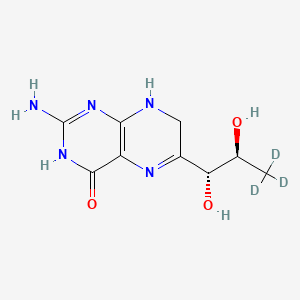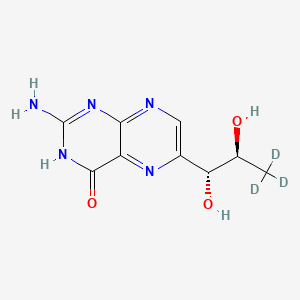![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is a compound that belongs to the class of heterocyclic aromatic amines. It is a deuterated form of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, where three hydrogen atoms are replaced by deuterium. This compound is known for its mutagenic properties and is often studied in the context of food safety and carcinogenicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoxaline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines in various chemical reactions.
Biology: It is studied for its mutagenic and carcinogenic properties, particularly in the context of food safety.
Medicine: Research is conducted to understand its potential effects on human health and its role in the development of cancer.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Similar in structure but differs in the position of the nitrogen atoms.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Contains additional methyl groups.
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Contains different methyl group positions
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its deuterated form, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s metabolic pathways and interactions more precisely.
Properties
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)





![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)





